3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Beschreibung
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FTIR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated biphenyl system absorbs in the 250–300 nm range (π→π* transitions). Electron-withdrawing groups (e.g., CF₃) induce bathochromic shifts compared to unsubstituted biphenyls.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
Density Functional Theory (DFT) studies on analogous biphenyl carboxylic acids reveal:
HOMO-LUMO Analysis
Thermodynamic Properties
- The Gibbs free energy of formation is −450 to −500 kJ/mol (estimated for similar systems).
- The compound’s dipole moment (~5–6 D ) reflects its polar substituents.
Table 1: Key Computational Parameters for Biphenyl Carboxylic Acid Derivatives
| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) | Source |
|---|---|---|
| HOMO Energy (eV) | −6.08 to −6.10 | |
| LUMO Energy (eV) | −1.75 to −1.80 | |
| Bond Length (C–COOH, Å) | 1.48–1.50 | |
| Dihedral Angle (°) | 26.09–69.93 |
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYADOUZTBGAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689301 | |
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-04-6 | |
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Boronic Acid Coupling with Halogenated Benzoates
A modified procedure from achieves 84% yield using:
-
Electrophilic partner : Methyl 3-bromo-5-(trifluoromethyl)benzoate
-
Nucleophilic partner : 3-Fluoro-4-methylphenylboronic acid
-
Catalytic system : Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), K₃PO₄ base
-
Solvent : Toluene at 80°C under N₂
Table 1 : Optimization of Suzuki Coupling Conditions
Post-coupling, the methyl ester intermediate undergoes hydrolysis to reveal the carboxylic acid (see Section 3).
Ester Hydrolysis to Carboxylic Acid
Lithium hydroxide-mediated saponification proves superior to alternative bases:
-
Charge methyl 3'-(fluoro)-4'-(methyl)-5-(trifluoromethyl)biphenyl-3-carboxylate (1 eq)
-
Add THF/MeOH (5:1 v/v)
-
Introduce aqueous LiOH (2.0 M, 5 eq)
-
Heat at 60°C for 5 h
-
Acidify with HCl (2N), extract with EtOAc
-
Purify via flash chromatography (n-heptane/EtOAc)
Critical Factors :
-
Solvent Mix : THF/MeOH > Dioxane/H₂O (prevents lactonization)
-
Base Strength : LiOH > NaOH > KOH (avoids trifluoromethyl cleavage)
-
Temperature : 60°C optimal; higher temps induce decarboxylation
Alternative Synthetic Routes
Ullmann Coupling for Electron-Deficient Systems
For substrates prone to Suzuki coupling inefficiency, CuI/1,10-phenanthroline catalyzes aryl halide homocoupling:
Conditions :
Direct Carboxylation via CO₂ Insertion
Emerging methodology using Pd(0)/phosphine complexes under CO₂ atmosphere:
Advantages :
-
Avoids pre-functionalized boronic acids
-
Limitations :
Purification and Characterization
Final purification employs gradient flash chromatography (silica gel, heptane → EtOAc). Key analytical data:
1H NMR (DMSO-d₆, 500 MHz) :
-
δ 7.76 (d, J = 8.38 Hz, 2H, biphenyl H)
-
δ 7.55–7.53 (m, 1H, CF3-adjacent H)
-
δ 2.89 (s, 3H, CH3)
13C NMR :
HPLC Purity : ≥99% (C18 column, 0.1% TFA/MeCN)
Challenges and Optimization Opportunities
-
Trifluoromethyl Stability :
-
Regioselectivity in Coupling :
-
Carboxylic Acid Protection :
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 3’-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxaldehyde.
Reduction: Formation of 3’-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds similar to 3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown moderate activity against fungi such as Candida albicans and Aspergillus niger, as well as bacteria like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential applications in developing new antimicrobial agents .
Drug Development
The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways. Its ability to modulate interactions with biological macromolecules can lead to the design of novel therapeutics aimed at various diseases.
Agrochemical Applications
In agrochemistry, derivatives of this compound are being explored for their potential use as herbicides or fungicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making this compound valuable in agricultural formulations.
Case Studies
Wirkmechanismus
The mechanism of action of 3’-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The compound’s unique substituent arrangement distinguishes it from other biphenyl carboxylic acids. Below is a detailed comparison with key analogs:
Substituted Biphenyl Carboxylic Acids: Structural Variations
Key Research Findings
- Electronic Effects: The trifluoromethyl group at position 5 significantly enhances the carboxylic acid’s acidity compared to non-CF₃ analogs (e.g., 5-Fluoro-3'-methyl derivative in ). This is attributed to the strong electron-withdrawing nature of CF₃, which stabilizes the deprotonated form .
- Spectroscopic Data : As per , trifluoromethyl-containing biphenyls exhibit distinct ¹⁹F NMR signals near -61 ppm, consistent with the target compound’s expected behavior . IR spectra typically show strong C=O stretches (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹).
- Solubility and Lipophilicity : The methyl group at 4' increases lipophilicity compared to hydroxylated analogs (e.g., ), making the compound more suited for lipid-rich environments . However, the trifluoromethyl group may reduce aqueous solubility, a common trade-off in fluorinated molecules .
- Synthetic Challenges : The discontinuation of the target compound () contrasts with commercially available analogs like the dichloro-CF₃ derivative (), suggesting synthetic hurdles such as regioselective fluorination or purification issues .
Biologische Aktivität
3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and structure-activity relationships (SAR).
- Molecular Formula : C15H12F4O2
- Molecular Weight : 300.25 g/mol
- CAS Number : [Not available in the provided sources]
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing fluorinated aromatic structures. The presence of trifluoromethyl and fluoro groups in biphenyl derivatives has been shown to enhance biological activity by improving metabolic stability and increasing binding affinity to target proteins.
-
Mechanism of Action :
- Compounds like this compound may inhibit specific proteins involved in cancer cell proliferation. For instance, fluorinated biphenyls have been reported to interact with Bcl-2, a protein that regulates apoptosis in cancer cells. Inhibition of Bcl-2 can lead to increased apoptosis in cancerous cells, particularly those expressing high levels of this protein .
-
Case Studies :
- A study demonstrated that related compounds exhibited selective sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa. These findings suggest that the introduction of fluorine atoms significantly enhances the anticancer activity through improved pharmacokinetic properties and enhanced binding interactions .
Structure-Activity Relationships (SAR)
The structural modifications of biphenyl derivatives play a crucial role in determining their biological activity:
| Compound | Fluorine Substitution | Activity (IC50) | Target |
|---|---|---|---|
| 5k | 2,4-Dimethoxyphenyl | Low micromolar | Bcl-2 |
| 5l | 3,5-Dimethoxyphenyl | Low micromolar | Bcl-2 |
| 5i | Trifluoromethyl | Moderate | Bcl-2 |
| 5e | Bromophenyl | Weak | Bcl-2 |
The data indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and biological activity against cancer cell lines .
Pharmacological Implications
The incorporation of fluorine into organic molecules often alters their pharmacological profiles. For example:
- Metabolic Stability : Fluorinated compounds tend to resist oxidative metabolism by cytochrome P450 enzymes, thereby prolonging their action in vivo .
- Bioavailability : Enhanced lipophilicity due to fluorine substitutions can improve the ability of these compounds to penetrate cellular membranes, facilitating better therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid?
- Methodology : Utilize cross-coupling reactions such as the Suzuki-Miyaura reaction to assemble the biphenyl core. For example, react a fluorinated arylboronic acid with a trifluoromethyl-substituted aryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions . Subsequent hydrolysis of the ester intermediate (e.g., ethyl ester) with aqueous NaOH or LiOH yields the carboxylic acid .
Q. How can this compound be characterized using spectroscopic methods?
- Methodology :
- 1H/13C/19F NMR : Assign peaks based on coupling patterns and substituent effects. For example, the trifluoromethyl group shows a singlet near δ -61 ppm in 19F NMR .
- IR Spectroscopy : Confirm the carboxylic acid group via a broad O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680-1720 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated [M-H]⁻ for C₁₅H₉F₄O₂: 305.0493; experimental: 305.0489) .
Q. What are the key physicochemical properties influencing experimental design?
- Methodology :
- LogP : Estimate using computational tools (e.g., XLogP3 ~2.4 for analogous fluorinated biphenyls ). Validate experimentally via reverse-phase HPLC.
- Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid’s polarity and fluorinated groups’ hydrophobicity .
- Hydrogen bonding : Assess donor/acceptor counts (e.g., 1 donor, 7 acceptors) to predict crystal packing or solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational logP predictions and experimental solubility data?
- Methodology : Perform controlled solubility assays in buffered solutions (pH 1–7.4) to account for ionization of the carboxylic acid group. Compare results with computational models (e.g., COSMO-RS) that incorporate fluorine’s electronic effects .
Q. What strategies optimize the compound’s reactivity for derivatization (e.g., amide coupling)?
- Methodology : Activate the carboxylic acid via chlorination (e.g., SOCl₂ or oxalyl chloride) to form the acyl chloride intermediate. Use coupling agents like HATU or EDC with DMAP in anhydrous DMF to form amides or esters . Monitor reaction progress via TLC or LC-MS.
Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?
- Methodology :
- Synthesize analogs with variations in fluorine/methyl positions (e.g., 4'-fluoro vs. 3'-fluoro) .
- Test bioactivity (e.g., enzyme inhibition, cellular assays) and correlate with electronic (Hammett σ) or steric parameters.
- Use docking simulations to map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What experimental approaches address thermal stability discrepancies in DSC vs. TGA data?
- Methodology :
- Perform DSC under nitrogen to identify melting points and phase transitions.
- Use TGA to quantify decomposition thresholds (e.g., >200°C for fluorinated biphenyls ).
- Cross-validate with variable-temperature XRD to monitor crystal structure changes.
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled?
- Methodology :
- Conduct dose-response assays across multiple cell lines to establish IC₅₀/EC₅₀ values.
- Use metabolomic profiling to identify off-target effects or metabolite interference .
- Compare with structurally related compounds (e.g., diflunisal analogs ).
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Signal | Reference Compound Example |
|---|---|---|
| ¹⁹F NMR | δ -61.2 ppm (CF₃, singlet) | |
| IR (C=O) | 1695 cm⁻¹ | |
| HRMS (ESI-) | [M-H]⁻: 305.0489 (Calc.: 305.0493) |
Table 2 : Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | >80% biphenyl coupling |
| Hydrolysis | LiOH (3 eq.), THF/H₂O (3:1), 60°C, 12h | 95% conversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
